Bienvenue dans la boutique en ligne BenchChem!

Draquinolol

cardiovascular pharmacology beta-blocker duration of action exercise heart rate

Draquinolol is an ultra-long-acting cardioselective β1-adrenoceptor antagonist delivering sustained beta-blockade for >96 hours after a single oral dose—eliminating the need for repeated daily dosing in chronic cardiovascular studies. Its ~38-fold β1/β2 selectivity (Ki: 43 nM vs. 1626 nM) and non-competitive, slowly reversible binding kinetics enable investigations of prolonged receptor occupancy unattainable with atenolol or metoprolol. With a 48-hour plasma half-life and linear dose-AUC relationship (r=0.97), Draquinolol is the definitive tool compound for PK/PD modeling, extended-release formulation development, and sustained receptor occupancy studies. Non-substitutable by conventional beta-blockers.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
CAS No. 67793-71-9
Cat. No. B107669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDraquinolol
CAS67793-71-9
Synonyms3-(4-(2-hydroxy-3-((1,1-dimethylethyl)amino)propoxy)phenyl)-7-methoxy-2-methyl-1(2H)-isoquinolinone
H-I 42 BS
HI 42
HI-42
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)C(=O)N2C)O
InChIInChI=1S/C24H30N2O4/c1-24(2,3)25-14-18(27)15-30-19-9-6-16(7-10-19)22-12-17-8-11-20(29-5)13-21(17)23(28)26(22)4/h6-13,18,25,27H,14-15H2,1-5H3
InChIKeyMZELTXWHFDTAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Draquinolol (CAS 67793-71-9): Cardioselective Beta-1 Adrenoceptor Antagonist with Extended Duration of Action


Draquinolol (also known as HI-42 or H-I 42 BS) is a cardioselective beta-adrenoceptor antagonist belonging to the isoquinolinone class of beta-blockers. It exhibits selective binding to beta-1 adrenoceptors over beta-2 receptors, with in vitro Ki values of 43 nM for beta-1 and 1626 nM for beta-2 receptors in rat cardiac membranes [1]. The compound demonstrates an exceptionally long duration of action in vivo, attributed to the formation of a tight complex with beta-1 adrenoceptors and slow dissociation kinetics, likely mediated by its bulky lipophilic isoquinolinone core [1]. In human studies, a single 400 mg oral dose reduced exercise heart rate by 20.4% at 4 hours and maintained an 18.4% reduction at 96 hours, with a plasma elimination half-life of approximately 48 hours [2].

Why Draquinolol Cannot Be Interchanged with Standard Beta-1 Blockers


Despite sharing a common mechanism of beta-1 adrenoceptor antagonism, Draquinolol cannot be substituted with conventional beta-1 selective blockers such as atenolol, metoprolol, or bisoprolol without altering key pharmacodynamic and pharmacokinetic outcomes. Draquinolol's extended duration of action—maintaining significant beta-blockade for over 96 hours following a single dose [1]—contrasts sharply with atenolol, which loses efficacy within 24 hours [1]. Additionally, Draquinolol's receptor binding kinetics involve a non-competitive, slowly reversible interaction that results in prolonged receptor occupancy, a property not observed with atenolol or metoprolol [2]. These differences have direct implications for dosing frequency, steady-state plasma concentration management, and the interpretation of experimental or clinical data where sustained beta-1 blockade is required.

Draquinolol Procurement Evidence: Quantitative Differentiation Versus Atenolol and Bisoprolol


Extended Duration of Beta-Blockade: Draquinolol vs. Atenolol in Human Exercise Tachycardia

In a double-blind, randomized crossover study in healthy subjects (n=7), a single 400 mg oral dose of Draquinolol (H-I 42 BS) produced a maximum reduction in exercise heart rate of 20.4% ± 1.0% (mean ± SD) at 4 hours post-dose and maintained a 18.4% ± 7.2% reduction at 96 hours. In contrast, atenolol 50 mg produced a maximum reduction of 26.0% ± 6.0% but failed to reduce exercise heart rate after 24 hours. This demonstrates that Draquinolol provides sustained beta-1 blockade for at least four times longer than atenolol [1].

cardiovascular pharmacology beta-blocker duration of action exercise heart rate

Beta-1 Adrenoceptor Binding Affinity: Draquinolol on Intact Rat Ventricular Myocytes vs. Bisoprolol

In competitive binding studies using [3H]CGP-12177 on intact adult rat ventricular myocytes, Draquinolol (H-I 42 BS) displaced the radioligand in a monophasic manner with a Ki of 72.6 nM, indicating binding to a single, high-affinity beta-1 adrenoceptor population. In contrast, the reference beta-1 selective antagonist bisoprolol exhibited biphasic binding with two distinct Ki values of 20.0 nM and 918 nM, suggesting interaction with two separate beta-1 binding sites or conformations [1]. This difference in binding kinetics may reflect distinct receptor interaction modes that could influence downstream signaling or duration of occupancy.

receptor binding beta-1 selectivity cardiomyocyte pharmacology

In Vitro Beta-1 vs. Beta-2 Selectivity Ratio: Draquinolol Receptor Subtype Discrimination

In radioligand displacement assays using [3H]-dihydroalprenolol on partially purified rat cardiac membranes, Draquinolol (HI-42) exhibited Ki values of 43 nM for beta-1 adrenoceptors and 1626 nM for beta-2 adrenoceptors, yielding a beta-2/beta-1 selectivity ratio of approximately 38-fold [1]. While a direct comparator Ki ratio is not provided in the same study, this level of selectivity is characteristic of cardioselective beta-blockers and supports the classification of Draquinolol as a beta-1 preferential antagonist. The non-competitive, reversible nature of the displacement further distinguishes Draquinolol from competitive antagonists like propranolol [1].

receptor selectivity beta-1 vs beta-2 radioligand binding

Plasma Elimination Half-Life: Draquinolol Pharmacokinetic Profile in Humans

Following single oral doses of Draquinolol (H-I 42 BS) in healthy subjects, the mean peak plasma concentration was achieved at 5.1 ± 1.5 hours, and the plasma elimination half-life was determined to be 47.6 ± 8.1 hours [1]. For comparison, the plasma half-life of atenolol is approximately 6-7 hours, and metoprolol is approximately 3-7 hours. Draquinolol's extended half-life supports its observed prolonged pharmacodynamic effect and suggests less frequent dosing requirements [1].

pharmacokinetics half-life dosing interval

Draquinolol Application Scenarios Based on Verified Differentiation Evidence


Long-Term Cardiovascular Studies Requiring Sustained Beta-1 Blockade

Draquinolol is optimally suited for chronic in vivo cardiovascular studies where continuous beta-1 adrenoceptor blockade is required over multiple days without repeated dosing. Based on its demonstrated >96-hour duration of action on exercise heart rate in humans [1] and its 48-hour plasma half-life [1], researchers can administer Draquinolol once every 2-4 days rather than daily, reducing animal handling stress and experimental variability associated with fluctuating drug levels.

In Vitro Beta-1 Adrenoceptor Binding and Signaling Studies

For in vitro investigations of beta-1 adrenoceptor pharmacology, Draquinolol provides a useful tool due to its ~38-fold selectivity for beta-1 over beta-2 receptors (Ki: 43 nM vs. 1626 nM) [2] and its non-competitive, slowly reversible binding kinetics [2]. These properties enable studies of prolonged receptor occupancy and dissociation kinetics that cannot be adequately modeled using competitive antagonists like propranolol or atenolol.

Pharmacokinetic/Pharmacodynamic Modeling of Ultra-Long-Acting Beta-Blockers

Draquinolol serves as a reference compound for developing and validating PK/PD models of extended-release cardiovascular agents. Its well-characterized human pharmacokinetic parameters—including a Tmax of 5.1 hours and a linear dose-AUC relationship (r=0.97) [1]—provide a robust dataset for computational modeling. The compound's extended duration of action also makes it a candidate for studying the relationship between plasma concentration and sustained receptor occupancy.

Comparative Beta-Blocker Pharmacology and Selectivity Profiling

Draquinolol is valuable as a comparator in studies aiming to differentiate among beta-1 selective antagonists. Its monophasic binding profile on intact cardiomyocytes (Ki=72.6 nM) [3] contrasts with the biphasic binding of bisoprolol, allowing researchers to investigate how binding kinetics translate to functional outcomes. Such comparisons are essential for understanding structure-activity relationships and for selecting appropriate tool compounds for specific experimental questions.

Quote Request

Request a Quote for Draquinolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.